Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate
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Overview
Description
Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to an amino group and a butanoate ester. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation .
Pharmacokinetics
For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory activity .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins, reducing inflammation . This makes it potentially useful in the treatment of inflammatory diseases.
Biochemical Analysis
Biochemical Properties
It is anticipated that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is possible that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the sulfonation of 4-aminophenyl morpholine to introduce the morpholinosulfonyl group. This intermediate is then reacted with methyl 4-oxobutanoate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of possible products.
Scientific Research Applications
Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(morpholinyl)phenyl)amino)-4-oxobutanoate: Similar structure but lacks the sulfonyl group.
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-((4-(piperidinosulfonyl)phenyl)amino)-4-oxobutanoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are desirable, such as in drug development and material science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-22-15(19)7-6-14(18)16-12-2-4-13(5-3-12)24(20,21)17-8-10-23-11-9-17/h2-5H,6-11H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJGLIFUXQQDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.